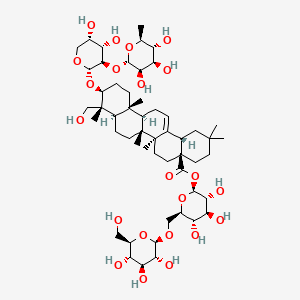

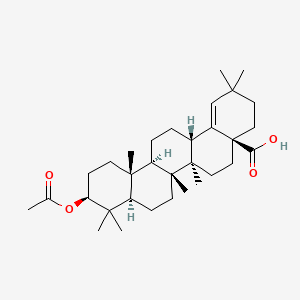

Dipsacoside B

説明

Dipsacoside B is a triterpenoid saponin found in Lonicera and has hepatoprotective activity . It has been shown to enhance acetaminophen-induced autophagy and inhibit acetaminophen-induced apoptosis in HepG2 cells . It also showed strong antimicrobial activity .

Molecular Structure Analysis

Dipsacoside B is a triterpenoid saponin with the molecular formula C53H86O22 . Its molecular weight is 1075.24 Da . The structure of Dipsacoside B, a heteragenin tetraoside from Dipsacus azureus Schrenk, has been established .Physical And Chemical Properties Analysis

Dipsacoside B is a solid substance with a white to off-white color . Its density is 1.5±0.1 g/cm3, and it has a molar refractivity of 262.3±0.4 cm3 .科学的研究の応用

Neuroprotection in Ischemic Stroke

Dipsacoside B has been shown to exert a beneficial effect on brain injury in ischemic stroke models. It inhibits the mitochondrial E3 ubiquitin ligase 1 (Mul1), which contributes to brain injury due to disturbance of mitochondrial dynamics. Treatment with Dipsacoside B resulted in improved neurological function and reduced brain injury by attenuating the increases in Mul1 and Dynamin-related protein 1 (Drp1) levels, along with enhancing ATP production .

Anti-inflammatory and Antioxidant Activities

The phytochemical profiles of Dipsacus species, which include Dipsacoside B, indicate significant anti-inflammatory and antioxidant properties. These activities are crucial for preventing and treating various chronic diseases and are a focus of ongoing research .

Anticancer Potential

Research into the anticancer properties of Dipsacoside B is still in the early stages. However, the compound’s role in regulating cell proliferation and apoptosis suggests it may have potential applications in cancer therapy .

Antimicrobial Effects

Dipsacoside B, along with other specialized metabolites found in Dipsacus species, has shown antimicrobial activities. This includes potential applications in combating bacterial and fungal infections .

Cardiovascular Health

Studies have indicated that Dipsacoside B can inhibit the migration and proliferation of vascular smooth muscle cells (VSMCs). This is significant in the context of vascular diseases, as it could potentially blunt neointimal formation and contribute to cardiovascular health .

Tendon and Bone Tissue Strengthening

Traditional uses of Dipsacus species in Chinese and Korean medicine include the treatment of bone and joint problems. Modern research supports these uses, indicating that Dipsacoside B and related compounds can strengthen tendon and bone tissue .

作用機序

Target of Action

Dipsacoside B, a major bioactive saponin , primarily targets the mitochondrial E3 ubiquitin ligase 1 (Mul1) . Mul1 plays a crucial role in brain injury in ischemic stroke due to disturbance of mitochondrial dynamics .

Mode of Action

Dipsacoside B interacts with its target, Mul1, by inhibiting its upregulation . This interaction results in the improvement of mitochondrial function .

Biochemical Pathways

The primary biochemical pathway affected by Dipsacoside B is the mitochondrial dynamics pathway . The compound’s action results in decreases in Mul1 and Dynamin-related protein 1 (Drp1) levels along with increases in mitofusin 2 (Mfn2) level and ATP production .

Result of Action

The action of Dipsacoside B results in significant molecular and cellular effects. It has been observed to protect the rat brain against ischemic injury . This protective effect is achieved through the inhibition of Mul1, leading to the improvement of mitochondrial function . In addition, Dipsacoside B has been found to suppress the proliferation and migration of vascular smooth muscle cells .

Safety and Hazards

Dipsacoside B should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or inhalation, immediate medical attention is required .

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPLPBCJRRNZHM-ICUGHKHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipsacoside B | |

CAS RN |

33289-85-9 | |

| Record name | Dipsacoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033289859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPSACOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H3T7090C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Thiazolylthio)phenyl]propionic acid](/img/structure/B1259615.png)

![[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B1259628.png)

![(2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1259630.png)